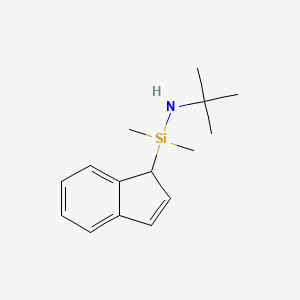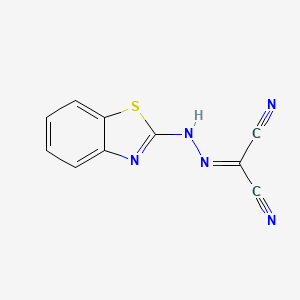![molecular formula C21H26N2O3 B14275554 (E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine CAS No. 133560-28-8](/img/structure/B14275554.png)
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine is an organic compound characterized by the presence of a nitrophenyl group and an octyloxyphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine typically involves the condensation reaction between 4-nitroaniline and 4-(octyloxy)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanimine linkage can undergo nucleophilic substitution reactions with suitable nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of (E)-N-(4-aminophenyl)-1-[4-(octyloxy)phenyl]methanimine.
Substitution: Formation of substituted methanimine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methanimine linkage can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Nitrophenyl)-1-[4-(hexyloxy)phenyl]methanimine
- (E)-N-(4-Nitrophenyl)-1-[4-(decyloxy)phenyl]methanimine
- (E)-N-(4-Nitrophenyl)-1-[4-(butyloxy)phenyl]methanimine
Uniqueness
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
CAS No. |
133560-28-8 |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-1-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-6-7-16-26-21-14-8-18(9-15-21)17-22-19-10-12-20(13-11-19)23(24)25/h8-15,17H,2-7,16H2,1H3 |
InChI Key |
ZHWAKVMDYADBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


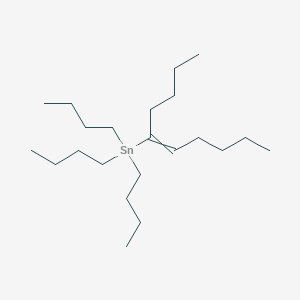
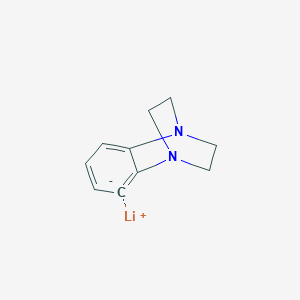
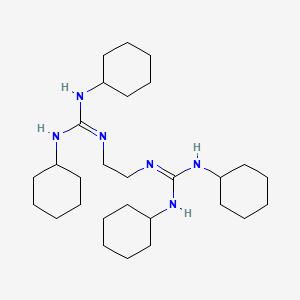
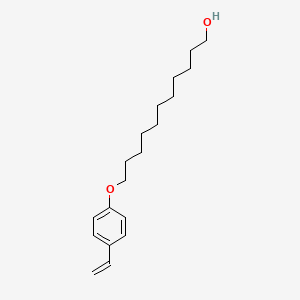
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
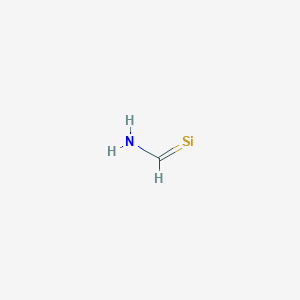
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
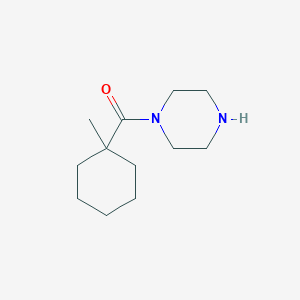
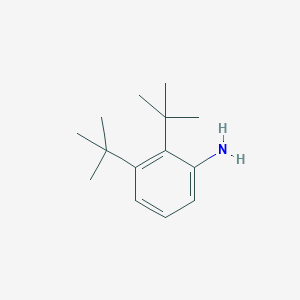
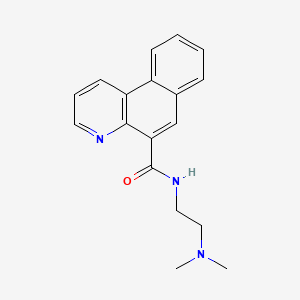
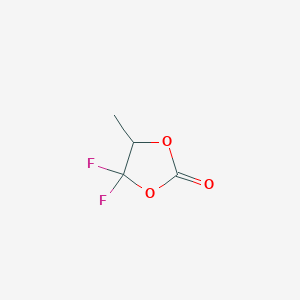
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
